Acid-Catalyzed Hydrolysis Reactivity: Solketal vs. Glycerol Formal Acetals
Solketal demonstrates significantly higher acid-catalyzed hydrolysis reactivity than glycerol/formaldehyde acetals. At identical reaction conditions (80 °C, 5:1 water/ketal molar ratio, Amberlyst-15 catalyst at 3.0 mmol loading), solketal hydrolysis reached near completion, whereas glycerol/formaldehyde acetals achieved only approximately 40% conversion [1]. This differential reactivity is critical for deprotection strategies in multi-step synthesis.
| Evidence Dimension | Acid-catalyzed hydrolysis conversion |
|---|---|
| Target Compound Data | Near complete conversion (approaches 100%) |
| Comparator Or Baseline | Glycerol/formaldehyde acetals: ~40% conversion |
| Quantified Difference | ≥60 percentage point higher conversion for solketal under identical conditions |
| Conditions | 80°C, 5:1 water/ketal molar ratio, 3.0 mmol Amberlyst-15 catalyst loading |
Why This Matters
Enables selective and complete deprotection under milder conditions than required for formaldehyde-derived acetals, reducing processing time and energy input in pharmaceutical intermediate manufacturing.
- [1] Reactivity of glycerol/acetone ketal (solketal) and glycerol/formaldehyde acetals toward acid-catalyzed hydrolysis. OASISBR, IBICT. View Source
